

Off-Target Screening of (R)-V-0219: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: (R)-V-0219

Cat. No.: B15606556

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(R)-V-0219, an orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), has demonstrated significant potential in preclinical studies for the treatment of obesity-associated diabetes. A critical aspect of its preclinical safety assessment is the evaluation of its off-target activity against other G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the off-target screening of **(R)-V-0219**'s racemic counterpart, V-0219, offering researchers, scientists, and drug development professionals a detailed comparison based on available experimental data.

Summary of Off-Target Screening Results

V-0219 was screened against a panel of 54 GPCRs to assess its binding affinity at a concentration of 10 μ M. The results indicate a high degree of selectivity for the GLP-1R, with no significant off-target binding observed for any of the other receptors tested. In all cases, the displacement of the specific radioligand was less than 50%, suggesting that V-0219 does not interact significantly with the orthosteric binding sites of these off-target receptors at the tested concentration.^[1] This favorable selectivity profile is a crucial characteristic for a therapeutic candidate, as it minimizes the potential for unwanted side effects mediated by interactions with other signaling pathways.

Below is a detailed table summarizing the off-target screening results for V-0219.

Receptor Family	Target	Ligand	% Inhibition by 10µM V-0219
Adrenergic	α1 (non-selective)	[3H]-Prazosin	12
α2 (non-selective)	[3H]-Rauwolscine	18	
β (non-selective)	[125I]-CYP	8	
Angiotensin	AT1	[125I]-Sar1, Ile8-Angiotensin II	5
Bradykinin	B2	[3H]-Bradykinin	10
Cannabinoid	CB1	[3H]-CP 55940	2
CB2	[3H]-CP 55940	1	
Cholecystokinin	CCKA	[125I]-CCK-8 (sulfated)	3
Dopamine	D1	[3H]-SCH 23390	15
D2S	[3H]-Spiperone	20	
GABA	GABAB	[3H]-GABA	7
Galanin	GAL2	[125I]-Galanin	4
Histamine	H1	[3H]-Pyrilamine	22
H2	[125I]-APT	6	
H3	[3H]-N-α-Methylhistamine	11	
Melanocortin	MC4	[125I]-NDP-MSH	9
Melatonin	ML1	[125I]-Melatonin	14
Muscarinic	M1	[3H]-Pirenzepine	19
M2	[3H]-AF-DX 384	25	
M3	[3H]-4-DAMP	23	
Neuropeptide Y	Y1	[125I]-PYY	2

Y2	[125I]-PYY (3-36)	1	
Neurotensin	NTS1	[3H]-Neurotensin	8
Opioid	δ (DOP)	[3H]-Naltrindole	17
κ (KOP)	[3H]-U 69593	13	
μ (MOP)	[3H]-DAMGO	16	
Serotonin	5-HT1A	[3H]-8-OH-DPAT	28
5-HT1B	[125I]-GTI	21	
5-HT2A	[3H]-Ketanserin	26	
5-HT2B	[3H]-LSD	24	
5-HT3	[3H]-GR 65630	3	
5-HT5a	[3H]-LSD	19	
5-HT6	[3H]-LSD	20	
5-HT7	[3H]-LSD	27	
Somatostatin	sst	[125I]-SRIF-14	7
Tachykinin	NK1	[3H]-Substance P	11
NK2	[3H]-SR 48968	9	
NK3	[3H]-SR 142801	6	
Vasopressin	V1a	[3H]-AVP	13

Experimental Protocols

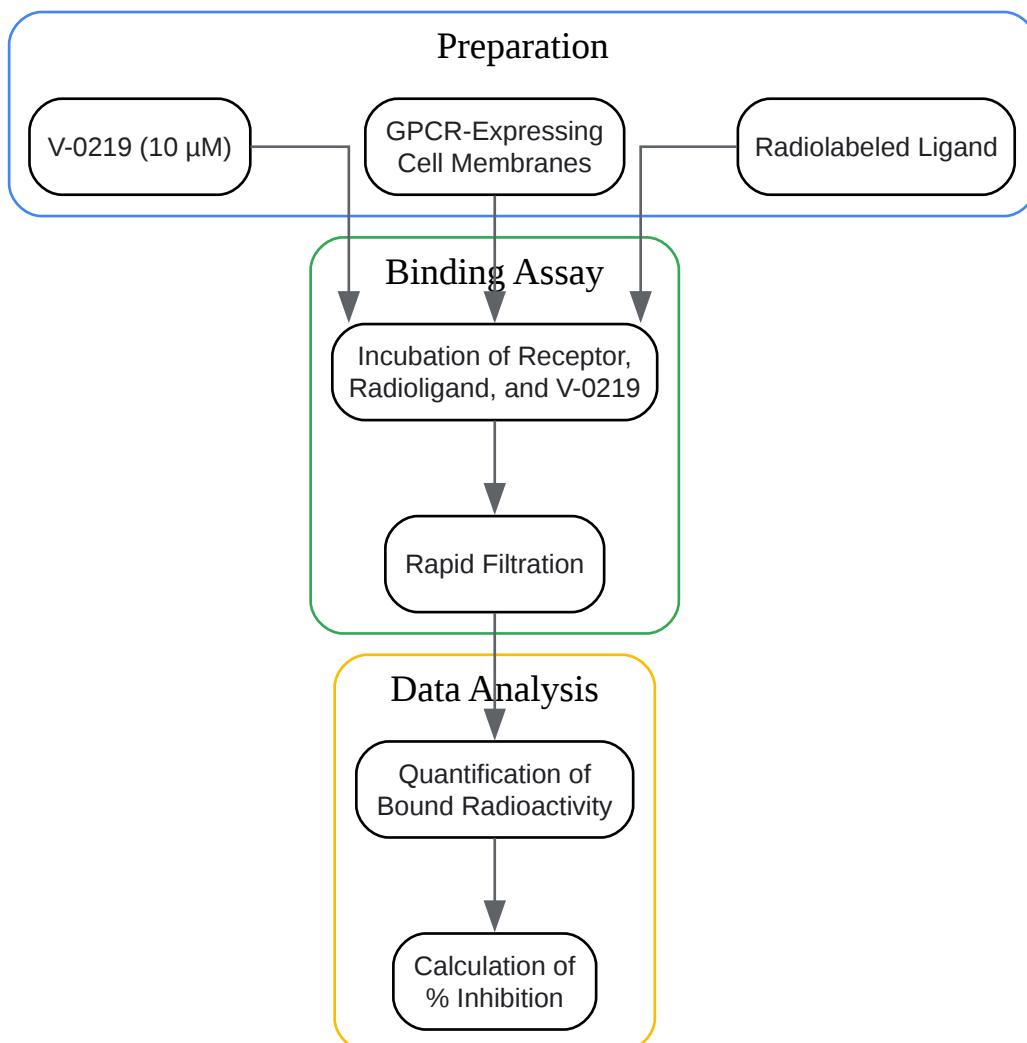
The off-target screening of V-0219 was conducted using radioligand binding assays. This widely accepted method measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

General Protocol for Radioligand Binding Assay:

- Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
- Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in a suitable buffer.
- Competition: V-0219 was added at a concentration of 10 μ M to compete with the radioligand for binding to the receptor.
- Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
- Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition of radioligand binding by V-0219 is calculated by comparing the radioactivity in the presence of the test compound to the control (radioligand alone).

Visualizing the Workflow and Signaling Pathway

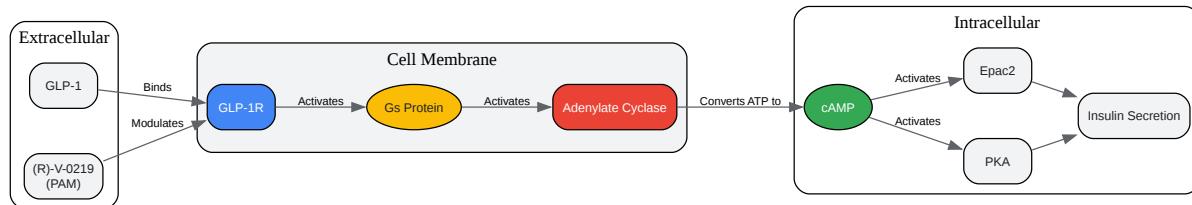
To further clarify the experimental process and the biological context of **(R)-V-0219**'s activity, the following diagrams are provided.



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GPCR Off-Target Screening Workflow

The diagram above illustrates the key steps involved in the radioligand binding assay used to screen V-0219 for off-target GPCR interactions.



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Simplified GLP-1R Signaling Pathway

This diagram outlines the primary signaling cascade initiated by the activation of the GLP-1R, which is positively modulated by **(R)-V-0219**, ultimately leading to enhanced insulin secretion.

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References

- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
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